2-Decen-9-ynoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22g/mol |
IUPAC Name |
(E)-dec-2-en-9-ynoic acid |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-5-6-7-8-9-10(11)12/h1,8-9H,3-7H2,(H,11,12)/b9-8+ |
InChI Key |
IRVKIKPCLBHTDW-CMDGGOBGSA-N |
SMILES |
C#CCCCCCC=CC(=O)O |
Isomeric SMILES |
C#CCCCCC/C=C/C(=O)O |
Canonical SMILES |
C#CCCCCCC=CC(=O)O |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Enynoic Fatty Acids
Identification in Biological Sources (e.g., plants, fungi, microorganisms, insects)
While the specific compound "2-Decen-9-ynoic acid" has not been extensively documented in widely available literature regarding its direct identification in biological sources, related enynoic and alkynoic fatty acids have been identified in diverse organisms. These findings provide a framework for understanding the potential natural occurrence of compounds with similar structural features.
Plants: Several plant species are known to produce acetylenic (alkynoic) and enynoic fatty acids. For instance, stearolic acid (octadec-9-ynoic acid), an 18-carbon fatty acid with a triple bond between carbons 9 and 10, has been reported in the seed oils of plants such as Santalum album and Pyrularia edulis wikipedia.org. Crepenynic acid (cis-9-octadecen-12-ynoic acid), featuring a cis double bond at position 9 and a triple bond at position 12, has been isolated from Crepis species d-nb.info. Helenynolic acid, a hydroxylated and conjugated unsaturated fatty acid with both a double and a triple bond ((E,9S)-9-hydroxyoctadec-10-en-12-ynoic acid), has been identified in the seed oil of Helichrysum bracteatum wikipedia.org. Furthermore, (E)-Octadec-11-en-9-ynoic acid has been found in the seed oil of Santalum spicatum lookchem.com.
Microorganisms: Certain microorganisms also produce enynoic fatty acids. A notable example is the marine cyanobacterium Oscillatoria nigro-viridis, from which 5-methoxydec-9-ynoic acid, a derivative of dec-9-ynoic acid, was isolated mdpi.com.
The presence of these related compounds suggests that fatty acids with a combination of double and triple bonds, including those with a 10-carbon chain like this compound, could potentially be found in various biological matrices, particularly in plant seed oils and microbial metabolites.
Table 1: Identified Enynoic and Alkynoic Fatty Acids and Their Sources
| Fatty Acid Name | Description | Source Organism/Type | Reference |
| Stearolic acid (Octadec-9-ynoic acid) | 18-carbon chain, triple bond between C9-C10 | Plant seed oils (Santalum album, Pyrularia edulis, Pyrularia pubera, etc.) | wikipedia.org |
| Crepenynic acid (cis-9-octadecen-12-ynoic acid) | 18-carbon chain, cis double bond at C9, triple bond at C12 | Plants (Crepis species) | d-nb.info |
| Helenynolic acid ((E,9S)-9-hydroxyoctadec-10-en-12-ynoic acid) | 18-carbon chain, hydroxyl group, trans double bond at C10, triple bond at C12 | Plant seed oil (Helichrysum bracteatum) | wikipedia.org |
| (E)-Octadec-11-en-9-ynoic acid | 18-carbon chain, trans double bond at C11, triple bond at C9 | Plant seed oil (Santalum spicatum) | lookchem.com |
| 5-methoxydec-9-ynoic acid | 10-carbon chain, methoxy (B1213986) group, triple bond at C9 | Marine cyanobacterium (Oscillatoria nigro-viridis) | mdpi.com |
Advanced Extraction and Purification Techniques for Enynoic Fatty Acids
The isolation and purification of enynoic fatty acids from complex biological matrices typically involve a combination of extraction, fractionation, and chromatographic techniques. These methods are designed to efficiently separate the target compounds from lipids, other fatty acids, and interfering substances, while preserving their structural integrity, particularly the sensitive double and triple bonds.
Chromatographic Methods
Chromatographic techniques are indispensable for the fine separation and purification of fatty acids, including enynoic types.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Preparative HPLC is a powerful technique for isolating purified compounds from complex mixtures. For fatty acids, reverse-phase HPLC (RP-HPLC) is commonly employed, where separation is based on hydrophobicity. The principle involves the differential interaction of fatty acids with a non-polar stationary phase and a polar mobile phase. Factors such as chain length, degree of unsaturation, and the position of double bonds influence the elution order jsbms.jp. For unsaturated fatty acids, specific stationary phases or mobile phase additives, such as silver ions, can enhance the separation of positional and geometrical isomers by forming selective complexes with the double bonds researchgate.net.
Flash Chromatography: Flash chromatography is a rapid and efficient method for purifying organic compounds, including fatty acids, from crude extracts. It utilizes a moderate pressure to push the solvent through a column packed with a stationary phase (commonly silica (B1680970) gel). The choice of solvent system (mobile phase) is critical for achieving good separation based on polarity differences.
Other Chromatographic Techniques: Thin-layer chromatography (TLC) can be used for initial screening and identification of fatty acid fractions. Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is widely used for the analysis and quantification of fatty acid methyl esters (FAMEs) after derivatization, providing detailed profiles of fatty acid compositions researchgate.net, arabjchem.org. Supercritical fluid chromatography (SFC) also offers advantages for separating fatty acids, particularly those with high molecular weights or thermal instability researchgate.net.
Solvent Extraction and Fractionation Techniques
Initial extraction of lipids and subsequent fractionation are crucial steps before chromatographic purification.
Solvent Extraction: Conventional solvent extraction methods are widely used to isolate total lipids from biological samples. Popular techniques include the Soxhlet extraction , which uses continuous extraction with a solvent, and the Folch or Bligh and Dyer methods , which employ a mixture of chloroform (B151607) and methanol (B129727) to efficiently extract lipids into a single phase researchgate.net, nih.gov, arabjchem.org. The choice of solvent (e.g., hexane, ethyl acetate, ethanol) depends on the polarity of the target lipids and the sample matrix nih.gov, arabjchem.org. Pre-treatment steps like drying and grinding the sample are often necessary to maximize extraction efficiency arabjchem.org.
Fractionation Techniques: After initial extraction, fractionation methods are employed to enrich specific classes of fatty acids.
Low-Temperature Crystallization: This technique exploits the differences in solubility of fatty acids in organic solvents at low temperatures. As the solution cools, fatty acids with higher melting points (often saturated or less unsaturated ones) crystallize and can be separated by filtration, leaving more unsaturated fatty acids in the liquid phase google.com.
Urea Complexing: Urea forms crystalline complexes with saturated and mono-unsaturated fatty acids, allowing them to be separated from poly-unsaturated fatty acids, which remain soluble in the solvent. This method is effective for concentrating polyunsaturated fatty acids google.com, nih.gov.
Molecular Distillation: This technique is used for purifying volatile or thermally sensitive compounds under high vacuum. It can be applied to separate unsaturated fatty acids from mixtures based on differences in their molecular weights and volatilities google.com.
Winterization: This process involves controlled cooling of oils to induce the crystallization of saturated and monounsaturated fatty acids, which are then removed by filtration. This separates them from the liquid polyunsaturated fatty acids redalyc.org.
These combined extraction and purification strategies are essential for obtaining pure enynoic fatty acids from complex natural sources.
Biosynthesis and Metabolic Pathways of Acetylenic and Enynoic Fatty Acids
Enzymatic Pathways for Triple Bond Formation (e.g., desaturases, elongases)
The formation of the characteristic triple bond in acetylenic fatty acids is a critical biosynthetic step catalyzed by specialized enzymes. nih.gov While the de novo synthesis of fatty acids primarily produces saturated fatty acids like palmitic and stearic acid, subsequent modifications by desaturases and elongases are required to introduce unsaturation, including triple bonds. researchgate.net
A key class of enzymes involved are acetylenases , which are often bifunctional enzymes capable of both desaturation (double bond formation) and subsequent conversion of that double bond into a triple bond. nih.gov For instance, the enzyme Crep1 from Crepis alpina is a well-characterized acetylenase that converts linoleic acid into crepenynic acid by acting on the Δ12 double bond. nih.govrsc.org This process requires co-factors such as NADH. nih.gov These acetylenases share sequence similarity with other membrane-bound, non-heme diiron enzymes, a group that includes the more common fatty acid desaturases. nih.gov
While desaturases are primarily known for introducing double bonds at specific positions in the fatty acid chain, some have evolved to perform the more complex task of triple bond formation. wikipedia.orgnih.gov These enzymes are often referred to as "desaturase-like" and can introduce a variety of functional groups. aocs.org The enzymatic repertoire for fatty acid modification, including the presence of specific desaturases and elongases, ultimately dictates the range of fatty acids an organism can produce. nih.gov
Desaturation and Elongation Processes in Unsaturated Fatty Acid Biosynthesis
The biosynthesis of unsaturated fatty acids, the precursors to acetylenic and enynoic acids, is a multi-step process involving a series of desaturation and elongation reactions. wikipedia.org De novo fatty acid synthesis typically yields saturated fatty acids, primarily palmitic acid (16:0) and some stearic acid (18:0). researchgate.net These can then be acted upon by desaturases to introduce double bonds.
Desaturases are enzymes that remove two hydrogen atoms from a fatty acid chain, creating a double bond. wikipedia.org They are classified based on the position of the double bond they create. For example, a Δ9-desaturase introduces a double bond between the 9th and 10th carbon atoms from the carboxyl end. wikipedia.org The process can be aerobic, requiring oxygen and NADH, or anaerobic, as seen in many bacteria. wikipedia.org
Elongases are enzymes that extend the carbon chain of fatty acids, typically by adding two-carbon units. d-nb.infonih.gov This process, along with desaturation, allows for the synthesis of long-chain polyunsaturated fatty acids (PUFAs). d-nb.infonih.gov The coordinated action of desaturases and elongases is crucial for producing the diverse array of fatty acids found in nature. For instance, the synthesis of arachidonic acid from linoleic acid involves sequential actions of Δ6-desaturase, an elongase, and then Δ5-desaturase. wikipedia.org
The specific types of desaturases and elongases present in an organism determine its capacity to synthesize different unsaturated fatty acids. nih.govd-nb.info
Characterization of Biosynthetic Intermediates and Regulatory Mechanisms
The biosynthesis of complex fatty acids like 2-Decen-9-ynoic acid proceeds through a series of identifiable intermediates. Isotopic tracer studies have been instrumental in elucidating these pathways, demonstrating that many acetylenic compounds are derived from fatty acid and polyketide precursors. researchgate.net For example, in the biosynthesis of the processionary moth sex pheromone, a C16 enyne acetate, intermediates such as (Z)-11-hexadecenoic acid and 11-hexadecynoic acid have been identified. nih.gov Similarly, crepenynic acid is a known precursor for many polyacetylenic fatty acids. nih.gov
The regulation of fatty acid biosynthesis is a complex process involving both genetic and biochemical mechanisms. frontiersin.org Key enzymes in the pathway are subject to regulation, ensuring that the production of fatty acids meets the cell's needs without wasteful overproduction.
Transcriptional regulation plays a significant role, with transcription factors controlling the expression of genes encoding biosynthetic enzymes. frontiersin.orgpeerj.com For example, in Escherichia coli, the FadR and FabR transcriptional regulators control the expression of genes involved in fatty acid degradation and unsaturated fatty acid synthesis, respectively. researchgate.netnih.gov In plants, transcription factors such as WRI1, FUS3, and LEC2 are important positive regulators of fatty acid biosynthesis. peerj.com
Role of Microbial Symbionts in Fatty Acid Metabolite Accumulation (e.g., endophytic fungi)
Microbial symbionts, particularly endophytic fungi, can play a significant role in the accumulation of fatty acid metabolites in their host organisms. frontiersin.org Endophytes are microorganisms that live within plant tissues without causing any apparent disease. jmb.or.kr These fungi can produce a wide array of secondary metabolites, including fatty acids. frontiersin.org
Studies have shown that endophytic fungi can influence the metabolic pathways of their host plants, leading to an increased production of certain compounds. frontiersin.org For example, some endophytic fungi can stimulate or upregulate the synthesis of fatty acid metabolites in their host. nih.gov Research on Dendrobium nobile has revealed a positive correlation between the colonization of specific endophytic fungi and the accumulation of fatty acid metabolites, including 18-carbon chain fatty acids. nih.govresearchgate.net
The interaction between the host and its endophytic symbionts can be complex. The endophytes may produce enzymes that contribute directly to the biosynthesis of certain fatty acids, or they may produce "inducers" that stimulate the host's own metabolic pathways. frontiersin.orgjmb.or.kr These inducers can be various chemical structures, including polysaccharides and unsaturated fatty acids. frontiersin.org The accumulation of lipids can vary significantly between different fungal species. jmb.or.kr This symbiotic relationship highlights the interconnectedness of metabolic pathways in natural ecosystems and presents opportunities for biotechnological applications, such as using endophytic fungi to enhance the production of valuable fatty acids. jmb.or.krjmb.or.kr
Synthetic Methodologies for 2 Decen 9 Ynoic Acid and Analogues
Strategies for Constructing Conjugated Enyne Systems
The creation of conjugated enyne systems, which are central to the structure of 2-decen-9-ynoic acid, can be achieved through several powerful catalytic methods. These methods often employ transition metals to facilitate the formation of the carbon-carbon bonds that make up the enyne framework. rsc.org
One of the most prominent strategies is enyne metathesis . This reaction, catalyzed by ruthenium-based catalysts like the Grubbs' catalyst, involves the reaction between an alkene and an alkyne to form a new conjugated 1,3-diene system. chim.it The mechanism involves the ruthenium carbene catalyst attacking the triple bond to form a ruthenacyclobutene intermediate, which then undergoes ring-opening and subsequent reaction with the alkene to form the final product. chim.it
Another widely used method is the Sonogashira coupling reaction . This palladium-catalyzed cross-coupling reaction joins a terminal alkyne with a vinyl halide. nih.gov This reaction is highly versatile and allows for the efficient construction of the enyne skeleton.
More recent advancements include copper-catalyzed reactions. For instance, a copper-catalyzed 1,1-alkynylalkylation of alkynes with α-haloacetamides provides a direct route to conjugated enynes with high stereo- and regioselectivity. rsc.org Additionally, tailored palladium catalysts have been developed for the monocarbonylation of 1,3-diynes to selectively produce conjugated enynes. nih.gov A novel method has also been developed for the one-pot synthesis of conjugated enynes from aldehydes and ketones through the elimination of homopropargylic alcohols. iaea.org
| Method | Catalyst/Reagents | Description |
| Enyne Metathesis | Ruthenium catalysts (e.g., Grubbs' catalyst) | Reaction between an alkene and an alkyne to form a conjugated 1,3-diene system. chim.it |
| Sonogashira Coupling | Palladium catalysts | Cross-coupling of a terminal alkyne with a vinyl halide. nih.gov |
| Copper-Catalyzed Alkynylalkylation | Copper catalysts, α-haloacetamides | 1,1-alkynylalkylation of alkynes to form conjugated enynes. rsc.org |
| Palladium-Catalyzed Monocarbonylation | Tailored palladium catalysts | Selective monocarbonylation of 1,3-diynes. nih.gov |
| Homopropargylic Alcohol Elimination | Lithium propargilide, p-toluenesulfonyl chloride, tert-butyl lithium | One-pot synthesis from aldehydes and ketones. iaea.org |
Chemical Transformations for Carboxylic Acid Derivatization (e.g., acyl chlorides, amide formation)
The carboxylic acid group in this compound can be readily converted into various derivatives, such as acyl chlorides and amides, to create analogues with potentially different biological activities.
Acyl Chloride Formation: The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. This can be achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A recent development involves a palladium-catalyzed hydrochlorocarbonylation of alkenes to directly form acid chlorides. nih.gov While this method applies to alkenes, the principle of using a catalyst for this transformation is noteworthy.
Amide Formation: Once the acyl chloride is formed, it can be easily reacted with a wide range of amines to form the corresponding amides. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). acs.org A study on (E)-9-oxooctadec-10-en-12-ynoic acid analogues demonstrated the synthesis of various amides by reacting the carboxylic acid with different amines in the presence of DIPEA and HATU. nih.gov
| Derivative | Reagents | Description |
| Acyl Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Converts the carboxylic acid to a more reactive acyl chloride. nih.gov |
| Amide | Acyl chloride and amine, or Carboxylic acid, amine, and coupling agents (e.g., DCC, EDCI, HATU) | Forms an amide bond, allowing for the introduction of diverse substituents. acs.orgnih.gov |
Stereoselective Synthesis Approaches for Enyne Moieties
Controlling the three-dimensional arrangement of atoms (stereochemistry) in the enyne moiety is crucial, as different stereoisomers can have vastly different biological activities.
The stereochemistry of the double bond in the enyne system, designated as either E (entgegen, opposite) or Z (zusammen, together), can often be controlled by the choice of reaction conditions and catalysts. For example, in the synthesis of 1,3-enynes from diiodoalkenes, the nature of the electron-withdrawing group on the alkene can dictate the stereochemical outcome, leading to either the E or Z isomer. thieme-connect.com A novel strategy for the stereoselective synthesis of conjugated enynes directly from α‐allenols has been shown to proceed with perfect E‐selectivity. researchgate.net Furthermore, a one-pot synthesis of protected (E)-9-nitrooleic acid demonstrated the use of specific reagents to achieve high stereoselectivity. rptu.de
For the synthesis of enantioenriched enynes, where one enantiomer is favored over the other, chiral auxiliaries can be employed. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the starting material to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. While specific examples for this compound are not detailed in the provided results, the use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. For instance, in the synthesis of (+)-lentiginosine, a chiral nitrone derived from L-tartaric acid was used to stereoselectively install a key stereocenter. acs.org This principle can be applied to the synthesis of chiral enynoic acids.
Control of Double Bond Stereochemistry (E/Z isomers)
Regioselectivity in Alkyne and Alkene Functionalization
Regioselectivity refers to the control of where a chemical reaction occurs on a molecule with multiple reactive sites. In the context of enynoic acids, this involves selectively functionalizing either the alkyne or the alkene.
Dual catalytic systems have been developed for the highly regioselective reductive hydration of terminal alkynes, allowing for the formation of either branched or linear alcohols. organic-chemistry.org This method has been shown to be compatible with enynes, enabling site-selective reaction at the alkyne in the presence of the alkene. organic-chemistry.org Gold-catalyzed multifunctionalization of alkynes has also been demonstrated, where the regioselectivity is controlled by the choice of a site-directing group on the alkyne. nih.gov Furthermore, selenium-π-acid catalysis, guided by a boron substitution, has been used for the regiocontrolled allylic functionalization of internal alkenes. researchgate.net
Development of Sustainable Synthetic Protocols for Enynoic Acids (e.g., biocatalysis, mild conditions)
There is a growing emphasis on developing environmentally friendly and sustainable methods for chemical synthesis. This includes the use of biocatalysis and reactions that proceed under mild conditions.
Biocatalysis utilizes enzymes or whole microorganisms to carry out chemical transformations. rsc.org This approach offers several advantages, including high selectivity, mild reaction conditions (often in water at ambient temperature and pH), and the generation of biodegradable waste. rsc.organnualreviews.org For example, recombinant Escherichia coli has been used as a biocatalyst to produce ω-hydroxyundec-9-enoic acid from ricinoleic acid. researchgate.net Similarly, recombinant Corynebacterium glutamicum has been employed for the microbial synthesis of undec-9-enoic acid heptyl ester from renewable fatty acids. researchgate.net The use of molds in a bioconversion process has also been described for the production of 9-decen-2-one (B1666363) from undecylenic acid. google.com These examples highlight the potential of biocatalysis for the sustainable synthesis of long-chain unsaturated acids and their derivatives.
Mild Conditions: The development of synthetic methods that avoid harsh reagents and extreme temperatures is another key aspect of sustainable chemistry. Many of the modern catalytic methods for enyne synthesis, such as those catalyzed by palladium and copper, can often be carried out under relatively mild conditions. rsc.orgnih.govrsc.org The use of water as a solvent, as seen in some palladium-catalyzed reactions, further contributes to the sustainability of the process. thieme-connect.com
Advanced Spectroscopic Characterization and Structural Elucidation of Enynoic Fatty Acids
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy serves as a powerful technique for the detailed structural assignment of enynoic fatty acids in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the complete carbon skeleton and identify the precise location of unsaturated functionalities.
The ¹H and ¹³C NMR spectra of 2-Decen-9-ynoic acid are predicted to exhibit characteristic signals that reflect its unique structure, featuring a double bond conjugated with a carboxylic acid and a terminal triple bond.
¹H NMR Spectroscopy: The proton spectrum provides key information about the different chemical environments along the fatty acid chain. Olefinic protons on the C-2 and C-3 double bond are expected to resonate significantly downfield (in the range of 5.30–7.0 ppm) due to the deshielding effect of the conjugated carboxyl group. nih.gov The terminal acetylenic proton at C-10 would typically appear as a triplet in the region of 2.0-3.0 ppm. Protons on carbons adjacent to the unsaturated groups, such as the allylic protons at C-4 and propargylic protons at C-8, would also have distinct chemical shifts. magritek.com
¹³C NMR Spectroscopy: The ¹³C spectrum is crucial for identifying all carbon atoms in the molecule. The carboxyl carbon (C-1) is expected in the 170–180 ppm region. organicchemistrydata.org The sp² carbons of the double bond (C-2 and C-3) typically resonate between 120 and 150 ppm, while the sp carbons of the triple bond (C-9 and C-10) are found in the 70–90 ppm range. organicchemistrydata.org The remaining sp³ hybridized carbons of the aliphatic chain appear in the upfield region of the spectrum. mdpi.com
Predicted NMR Data for this compound
This table presents predicted chemical shift values based on general principles and data from analogous fatty acid structures.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations |
|---|---|---|---|
| 1 | - (COOH) | ~175 | HMBC to H-2, H-3 |
| 2 | ~6.9 (dt) | ~145 | COSY to H-3; HMBC to C-1, C-4 |
| 3 | ~5.8 (dt) | ~122 | COSY to H-2, H-4; HMBC to C-1, C-5 |
| 4 | ~2.2 (m) | ~32 | COSY to H-3, H-5 |
| 5 | ~1.5 (m) | ~28 | COSY to H-4, H-6 |
| 6 | ~1.4 (m) | ~28 | COSY to H-5, H-7 |
| 7 | ~1.6 (m) | ~27 | COSY to H-6, H-8 |
| 8 | ~2.3 (m) | ~19 | COSY to H-7, H-10 |
| 9 | - | ~83 | HMBC to H-8, H-10 |
| 10 | ~2.0 (t) | ~69 | COSY to H-8; HMBC to C-8, C-9 |
To unambiguously assign all proton and carbon signals, a suite of 2D-NMR experiments is essential. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. It would be used to establish the connectivity of the aliphatic chain from H-2 through H-8 and the coupling between H-8 and the acetylenic H-10. csfarmacie.czresearchgate.net
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon resonances for all protonated carbons (C-2 through C-8 and C-10). csfarmacie.cznih.gov
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is critical for piecing together the molecular fragments. For this compound, key HMBC correlations would include those from the olefinic protons (H-2, H-3) to the carboxyl carbon (C-1) and from the propargylic protons (H-8) to the acetylenic carbons (C-9, C-10), confirming the placement of the functional groups. researchgate.netmdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space correlations between protons that are close to each other, which is particularly useful for determining stereochemistry. For this compound, a NOESY experiment could confirm the geometry (E or Z) of the C-2/C-3 double bond. researchgate.net
The conformational behavior of fatty acids in solution can be investigated by studying the effects of temperature and solvent on NMR chemical shifts. The carboxylic acid proton is particularly sensitive to its environment. mdpi.com
Variable Temperature (VT) NMR: In non-polar solvents, carboxylic acids like this compound are expected to form hydrogen-bonded dimers. Increasing the temperature disrupts these intermolecular hydrogen bonds, causing the equilibrium to shift towards the monomeric form. This shift results in a characteristic upfield movement of the COOH proton signal. mdpi.comresearchgate.net
Solvent Effects: The chemical shift of the carboxylic proton is highly dependent on the solvent's ability to form hydrogen bonds. acs.org In a non-coordinating solvent like chloroform-d (B32938) (CDCl₃), the signal appears far downfield due to dimer formation. In a hydrogen-bond accepting solvent like DMSO-d₆, the fatty acid forms strong hydrogen bonds with the solvent, also resulting in a downfield chemical shift, though the dynamics of the interaction are different. mdpi.com These studies provide insight into the intermolecular forces governing the fatty acid's behavior in different chemical environments.
2D-NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination
Mass spectrometry is a cornerstone for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of a molecule, allowing for the determination of its elemental formula. mdpi.com For this compound (C₁₀H₁₂O₂), the calculated exact mass of the neutral molecule is 164.08373 u. HRMS analysis in negative ion mode would detect the deprotonated molecule [M-H]⁻ at m/z 163.0764, confirming the molecular formula with high confidence and distinguishing it from other isobaric compounds. semanticscholar.orgresearchgate.net
GC-MS is a powerful hyphenated technique for separating and identifying volatile compounds in a mixture. athenaeumpub.combanglajol.info Fatty acids are typically not volatile enough for direct GC analysis and are therefore converted into more volatile derivatives, such as fatty acid methyl esters (FAMEs) or 4,4-dimethyloxazoline (DMOX) derivatives. researchgate.netnih.gov
Derivatization: Conversion of this compound to its methyl ester (2-decen-9-ynoate) would facilitate its passage through the GC column.
Fragmentation Analysis: In the mass spectrometer, the derivatized molecule undergoes collision-induced dissociation, breaking apart into characteristic fragment ions. While the fragmentation of FAMEs can be complex, DMOX derivatives are particularly useful for locating unsaturated bonds. researchgate.net The fragmentation of the DMOX derivative of this compound would be expected to produce a series of diagnostic ions that clearly pinpoint the positions of the C-2 double bond and the C-9 triple bond, providing definitive structural confirmation. researchgate.netnih.gov
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS/MS)
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-MS/MS) is a powerful and sensitive technique for the analysis of fatty acids. For a compound like this compound, LC-ESI-MS/MS provides critical information on its molecular weight and structural features through controlled fragmentation.
Ionization and Detection
In a typical analysis, the fatty acid is first separated from a mixture using a liquid chromatography system, often a reversed-phase C18 column. researchgate.net The eluent is then introduced into the electrospray ionization (ESI) source. For fatty acids, ESI is most effective in the negative ion mode, where the carboxylic acid group readily loses a proton to form the deprotonated molecule, [M-H]⁻. researchgate.netjsbms.jp This ion is then detected by the mass spectrometer, confirming the molecular weight of the compound. For this compound (C₁₀H₁₂O₂), the expected monoisotopic mass is 164.0837 g/mol , which would be observed as an [M-H]⁻ ion at m/z 163.0764.
Fragmentation Analysis (MS/MS)
Fragmentation of unsaturated fatty acids is often directed by the positions of the double and triple bonds. researchgate.net Cleavages can occur at bonds allylic or propargylic to the sites of unsaturation. For this compound, key fragmentation pathways would likely involve the conjugated system near the carboxyl group and the terminal alkyne. The loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylate is a common fragmentation pathway for fatty acids. researchgate.net
| Predicted m/z of Fragment Ion | Proposed Neutral Loss / Fragment Identity | Significance |
|---|---|---|
| 163.0764 | [M-H]⁻ | Deprotonated molecular ion. |
| 145.0658 | [M-H-H₂O]⁻ | Loss of water from the carboxylate group. researchgate.net |
| 119.0866 | [M-H-CO₂]⁻ | Loss of carbon dioxide (decarboxylation). |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Conjugation Analysis
Vibrational and electronic spectroscopy are indispensable for identifying the functional groups and conjugated systems present in a molecule like this compound.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, allowing for the identification of specific functional groups. The IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its carboxylic acid, alkene, and terminal alkyne moieties. libretexts.orgpressbooks.publibretexts.org
O-H Stretch: A very broad absorption band is expected in the range of 2500–3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer. specac.com
C-H Stretches: Sharp peaks corresponding to different types of C-H bonds will be visible. The terminal alkyne (≡C-H) stretch appears around 3300 cm⁻¹. libretexts.orgorgchemboulder.com The alkene (=C-H) stretch occurs at approximately 3000-3100 cm⁻¹, while the alkane (-C-H) stretches from the methylene (B1212753) chain are found just below 3000 cm⁻¹ (2850-2960 cm⁻¹). pressbooks.publibretexts.org
C≡C Stretch: A weak but sharp absorption for the terminal alkyne C≡C triple bond is expected in the 2100–2260 cm⁻¹ region. libretexts.orgorgchemboulder.com
C=O Stretch: The carbonyl (C=O) stretch of the carboxylic acid will appear around 1700-1725 cm⁻¹. Due to conjugation with the C=C double bond, this peak is shifted to a slightly lower wavenumber compared to a saturated carboxylic acid.
C=C Stretch: The alkene C=C double bond stretch is anticipated in the 1640–1680 cm⁻¹ region. libretexts.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |
| Carboxylic Acid | O-H Stretch | 2500–3300 | Very Broad |
| Alkene | =C-H Stretch | 3000–3100 | Medium |
| Alkane | -C-H Stretch | 2850–2960 | Medium-Strong |
| Terminal Alkyne | C≡C Stretch | 2100–2260 | Weak-Medium, Sharp orgchemboulder.com |
| α,β-Unsaturated Carboxylic Acid | C=O Stretch | ~1700–1725 | Strong |
| Alkene | C=C Stretch | ~1640–1680 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems, known as chromophores. libretexts.org In this compound, the key chromophore is the α,β-unsaturated carbonyl system formed by the conjugation of the C=C double bond with the C=O of the carboxylic acid. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in an absorption of UV light at a longer wavelength than isolated double or carbonyl bonds. openstax.org
The expected electronic transition is a π → π* transition. For α,β-unsaturated carboxylic acids, the wavelength of maximum absorbance (λ_max) typically falls in the 200–250 nm range. The isolated C≡C triple bond at the 9-position is not part of the conjugated system and therefore will not contribute significantly to absorption in the standard UV-Vis region (200-800 nm). nih.gov The extent of conjugation is a primary factor determining the λ_max value; as the conjugated system grows, the λ_max shifts to longer wavelengths. shimadzu.com
| Chromophore | Electronic Transition | Predicted λ_max (in Hexane/Ethanol) |
|---|---|---|
| α,β-Unsaturated Carboxylic Acid | π → π* | 200–250 nm |
Chromatographic Separation Techniques for Isomeric and Homologous Enynoic Acids
The separation of enynoic acids from complex biological matrices or synthetic reaction mixtures relies on high-performance chromatographic techniques. The choice of method depends on the specific analytical goal, such as separating isomers or purifying homologous series.
Gas Chromatography (GC)
Gas chromatography is a standard method for fatty acid analysis but requires the analytes to be volatile. avantiresearch.com Carboxylic acids like this compound have low volatility and tend to produce broad, tailing peaks. Therefore, they must be derivatized prior to analysis, most commonly to their fatty acid methyl esters (FAMEs). wikipedia.orgresearchgate.net Separation in GC is achieved based on differences in boiling points and interactions with the stationary phase of the capillary column. Generally, for a given chain length, retention time increases with the degree of saturation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can separate fatty acids in their native form or as derivatives. hplc.euresearchgate.net
Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode for fatty acid separation. Using a nonpolar stationary phase (like C18) and a polar mobile phase, separation is based on hydrophobicity. researchgate.netaocs.org Retention time increases with chain length and decreases with the number of double bonds. Therefore, an unsaturated acid like this compound would elute earlier than its saturated C10 counterpart, decanoic acid. For sensitive detection by UV, fatty acids are often derivatized to form UV-active esters, such as phenacyl or naphthacyl esters. researchgate.netaocs.orgedpsciences.org
Silver-Ion Chromatography (Ag⁺-HPLC): This powerful technique is specifically used for separating unsaturated fatty acids based on the number, position, and geometry (cis/trans) of their double bonds. aocs.org The stationary phase is impregnated with silver ions, which form reversible π-complexes with the double bonds of the fatty acids. The strength of this interaction, and thus the retention time, increases with the number of double bonds. This method would be highly effective for separating this compound from other unsaturated isomers. wikipedia.orgdb-thueringen.de
| Technique | Principle of Separation | Derivatization | Primary Application |
|---|---|---|---|
| Gas Chromatography (GC) | Boiling point and polarity | Required (e.g., FAMEs) wikipedia.org | Quantitative analysis of total fatty acid profile. |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity (chain length and unsaturation) aocs.org | Optional, but often used for UV detection edpsciences.org | Separation of homologs and acids with different degrees of unsaturation. |
| Silver-Ion HPLC (Ag⁺-HPLC) | Complexation with silver ions based on unsaturation aocs.org | No | High-resolution separation of positional and geometric (cis/trans) isomers. db-thueringen.de |
Structure Activity Relationship Sar Studies of Enynoic Fatty Acids: in Vitro Mechanistic Insights
Molecular Modifications and Derivative Synthesis for SAR Elucidation
The synthesis of novel derivatives is a cornerstone of SAR studies, allowing researchers to systematically probe the impact of specific structural changes. For enynoic fatty acids, modifications can target various parts of the molecule, including the carboxylic acid group, the position and stereochemistry of the double and triple bonds, and the length of the hydrocarbon chain. For instance, studies on related oxo-fatty acids have involved synthesizing amide derivatives from the parent carboxylic acid to explore alternative functional groups and linkers, thereby assessing their impact on bioactivity nih.gov. Such synthetic strategies, often inspired by scaffolds of known drugs, aim to improve potency, selectivity, or pharmacokinetic properties nih.gov. Similarly, research into other classes of fatty acids, such as fusidic acid analogues, has explored modifications at various functionalization sites to enhance antibacterial activity and broaden the spectrum of action mdpi.com. These approaches provide a framework for understanding how altering specific features of enynoic fatty acids, like 2-Decen-9-ynoic acid, can lead to distinct biological outcomes.
Correlation of Structural Features with Specific In Vitro Biological Activities
The unique combination of a double bond and a triple bond, alongside the terminal carboxylic acid group in compounds like this compound, confers specific physicochemical properties that dictate their interactions with biological macromolecules.
The phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cellular metabolism, including glucose uptake and utilization. Several studies have highlighted the role of polyunsaturated fatty acids (PUFAs) and related compounds in modulating this pathway. For example, docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) have been shown to promote glucose uptake by activating the PI3K-AKT signaling cascade, potentially through fatty acylation of key proteins like PDK1 and AKT2 nih.gov. This activation leads to increased phosphorylation of downstream targets, facilitating glucose transporter translocation to the cell membrane nih.govfrontiersin.org.
More directly relevant to enynoic fatty acids, (E)-9-oxooctadec-10-en-12-ynoic acid has been reported to mediate antidiabetic activity by increasing insulin-stimulated glucose uptake in L6 myotubes through activation of the PI3K pathway nih.gov. This suggests that the presence of unsaturation, including both alkene and alkyne functionalities, in conjunction with an oxo group, can confer potent effects on glucose metabolism. While specific studies on this compound are limited in the provided literature, its structural features—a decanoic acid backbone with a double bond at the C2 position and a triple bond at the C9 position—position it as a potential modulator of PI3K-mediated glucose uptake pathways. The carboxylic acid moiety is known to play a role in interactions within metabolic signaling cascades scielo.org.mx, and the unsaturated bonds can influence membrane fluidity and protein interactions nih.govplos.org.
Table 1: Enynoic Fatty Acids and PI3K Pathway Activation / Glucose Uptake
| Compound Name (or Class) | Target Pathway/Process | Observed Effect | Relevant Structural Feature(s) | Citation(s) |
| DHA/EPA (ω-3 PUFAs) | PI3K-AKT signaling | Activation, promotes glucose uptake | Methylene (B1212753) bridge, fatty acylation of tryptophan | nih.gov |
| (E)-9-oxooctadec-10-en-12-ynoic acid | PI3K pathway | Activation, increased glucose uptake | Oxo group, en-yne structure, carboxylic acid | nih.gov |
| Royal Jelly Acid | PI3K/AKT signaling | Activation, improves glucose metabolism | Fatty acid structure | frontiersin.org |
| This compound (Potential) | PI3K pathway / Glucose uptake | Hypothesized to activate PI3K pathway | Alkene, Alkyne, Carboxylic acid moieties | N/A (Inferred) |
Cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, are key players in the inflammatory response, converting arachidonic acid into prostaglandins (B1171923) and thromboxanes scielo.org.mxnih.govjpp.krakow.pl. Inhibition of these enzymes is a primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs) nih.gov. Studies have indicated that various fatty acids, including unsaturated ones like linoleic acid (LA) and oleic acid (OA), can inhibit COX enzymes mdpi.com. The active site of COX-1 features an arginine residue (Arg120) that binds the carboxylic acid group of substrates like arachidonic acid, and NSAIDs also interact with this residue scielo.org.mx.
While direct experimental data on this compound's inhibition of COX-1 is not detailed in the provided snippets, its structure possesses features common to COX inhibitors: a carboxylic acid group and a hydrophobic carbon chain with unsaturations. The presence of both a double and triple bond in this compound could influence its binding affinity and selectivity towards COX isoforms compared to saturated or solely unsaturated fatty acids. Further investigation into its interaction with these enzymes could reveal its potential as an anti-inflammatory agent.
Table 2: Fatty Acids and COX Enzyme Inhibition
| Compound Name (or Class) | Target Enzyme | Observed Effect | Relevant Structural Feature(s) | Citation(s) |
| Linoleic Acid (LA) | COX-1, COX-2 | Potent inhibition | Unsaturated fatty acid, carboxylic acid | mdpi.com |
| Oleic Acid (OA) | COX-1 | Greater inhibition than COX-2 | Monounsaturated fatty acid, carboxylic acid | mdpi.com |
| General Fatty Acids | COX-1/COX-2 | Inhibition | Carboxylic acid group, hydrophobic chain | scielo.org.mx, mdpi.com |
| This compound | COX-1 | Potential inhibitor (based on structural analogy) | Alkene, Alkyne, Carboxylic acid moieties | N/A (Inferred) |
Studies on Glucose Uptake Pathways in Cell Lines (e.g., PI3K pathway activation)
Computational Approaches in SAR
Computational methods, including molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (3D-QSAR) analyses, are indispensable tools for predicting ligand-target interactions and identifying key structural determinants of biological activity mdpi.comnih.gov. These techniques allow for the virtual screening of compounds, prediction of binding affinities, and the development of pharmacophore models that describe the essential features for target engagement mdpi.comnih.gov.
For enynoic fatty acids, such as this compound, these computational approaches can provide critical insights. Molecular docking studies can predict how the molecule binds to the active sites of enzymes like COX or targets within metabolic pathways, identifying key amino acid residues involved in binding and estimating binding energies plos.orgmdpi.com. For instance, studies on other fatty acids have used molecular docking to investigate their binding to proteins like Calprotectin, revealing favorable interactions with hydrophobic regions and providing insights into structural stability plos.org.
Pharmacophore modeling can generate a three-dimensional map of the essential features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for a molecule to bind to a specific target mdpi.comnih.gov. This has been applied to identify potential inhibitors of enzymes like bacterial enoyl-ACP reductase (FabI), a target relevant to fatty acid metabolism nih.govuprrp.edu. By comparing the pharmacophore of this compound with established pharmacophores for known inhibitors, researchers can predict its potential activity and guide further derivatization efforts. 3D-QSAR models, often built using molecular docking and pharmacophore alignment, can further refine these predictions by correlating structural variations with activity data nih.gov.
Computational Chemistry and Modeling Studies of Enynoic Fatty Acids
Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO analysis, electronic properties)
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely employed to elucidate the electronic structure of organic molecules. For 2-Decen-9-ynoic acid, DFT calculations would typically focus on determining its ground-state geometry, electronic distribution, and key electronic properties.
Geometry Optimization: Calculations would establish the most stable three-dimensional arrangement of atoms in the molecule, considering the influence of the cis double bond on the chain's conformation.
Electronic Properties: Analysis of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and their energy gap (HOMO-LUMO gap), is crucial. The HOMO-LUMO gap provides insights into the molecule's reactivity, electronic excitation potential, and charge transfer characteristics. For this compound, the presence of both pi-pi conjugation (across the double bond) and pi-pi-pi conjugation (across the triple bond) would significantly influence these electronic properties.
Charge Distribution: Calculations of atomic charges (e.g., using Mulliken or Merz-Kollman schemes) reveal the polarity of different parts of the molecule, indicating potential sites for nucleophilic or electrophilic attack. The carboxylic acid group is expected to be the most polar moiety.
Dipole Moment and Polarizability: These properties are important for understanding intermolecular interactions and the molecule's behavior in different solvent environments.
While specific numerical data for this compound is not available from the conducted searches, studies on similar unsaturated fatty acids often report optimized geometries, HOMO-LUMO energies, and charge densities that guide the interpretation of their chemical behavior.
Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions
Molecular Dynamics (MD) simulations are vital for understanding the dynamic behavior of molecules in various environments. For this compound, MD simulations could explore:
Conformational Landscape: The molecule possesses a cis double bond, which introduces a kink in the hydrocarbon chain, influencing its flexibility and preferred conformations. MD simulations can map out the accessible conformational space, identifying low-energy states and transitions between them. This is particularly relevant if the molecule were to interact with biological membranes or protein binding sites.
Intermolecular Interactions: MD can simulate how this compound interacts with other molecules, such as water, lipids, or proteins. This includes studying hydrogen bonding involving the carboxylic acid group, van der Waals forces along the hydrocarbon chain, and potential pi-pi stacking interactions involving the unsaturated bonds. Understanding these interactions is key to predicting its solubility, membrane permeability, and binding affinity to target biomolecules.
Studies on other fatty acids with similar unsaturation patterns have demonstrated the utility of MD in predicting their behavior in lipid bilayers and their interactions with protein residues.
Prediction of Spectroscopic Parameters and Facilitation of Spectral Interpretation
Computational methods can accurately predict spectroscopic parameters, aiding in the experimental identification and characterization of synthesized or isolated compounds. For this compound, these predictions would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculations can predict chemical shifts for hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, as well as coupling constants. The distinct electronic environments around the double bond, triple bond, and carboxylic acid group would lead to characteristic signals.
Infrared (IR) Spectroscopy: Predicted vibrational frequencies can help assign characteristic absorption bands corresponding to functional groups, such as the O-H stretch of the carboxylic acid, C=C stretch of the alkene, and C≡C stretch of the alkyne.
UV-Vis Spectroscopy: Theoretical calculations can predict electronic transitions, providing insight into the molecule's absorption spectrum, particularly relevant for conjugated systems.
These predicted spectra serve as a valuable reference for comparing with experimental data, confirming the structure and purity of this compound.
Theoretical Studies of Reaction Pathways and Energetics
Investigating the reactivity of this compound involves studying the potential reaction pathways of its functional groups. Computational chemistry, especially DFT, can model these reactions by:
Identifying Reaction Mechanisms: Computational chemists can propose and verify reaction mechanisms, such as addition reactions across the double or triple bonds, esterification of the carboxylic acid, or isomerization.
Calculating Activation Energies: Transition state theory can be used to calculate activation energies for key reaction steps. This provides information about the reaction rate and feasibility. For example, the relative stability and reactivity of the cis-alkene versus the alkyne moiety would be of interest.
Thermodynamic Stability: Calculations can determine the relative stability of different isomers or reaction products.
Studies on similar alkynoic and enoic acids often focus on cycloaddition reactions, hydrogenation, and oxidation, providing a framework for understanding the potential reactivity of this compound.
In Silico Screening and Virtual Ligand Design
In silico screening and virtual ligand design leverage computational methods to identify molecules with desired properties or to design new molecules based on existing scaffolds. For this compound, this could involve:
Virtual Screening Libraries: If this compound or its derivatives were part of a larger library of compounds, they could be screened computationally against biological targets (e.g., enzymes, receptors) to predict potential binding affinities and biological activities.
Structure-Activity Relationship (SAR) Studies: By computationally modifying parts of the this compound structure (e.g., chain length, position of unsaturation, functional group modifications), researchers could explore how these changes affect its interaction with a target, guiding the design of more potent or selective analogs.
Pharmacophore Modeling: Identifying key structural features responsible for a molecule's activity can inform the design of new ligands with similar or improved properties.
While no specific in silico screening studies for this compound were found, the general approach is to use its structural features as a basis for exploring chemical space for potential applications.
The searches conducted did not yield any specific information regarding the ecological roles, environmental interactions, inter-species chemical communication, microbial interactions, plant physiology influences, or environmental fate of the chemical compound "this compound". The searches returned information on related compounds such as "Dec-9-ynoic acid", "2-Decynoic acid", "9-Decenoic acid", and other enynoic or unsaturated fatty acids, but no direct data for "this compound" was found in relation to the requested ecological aspects.
Due to the lack of specific scientific literature and data for "this compound" concerning its ecological roles and environmental interactions, it is not possible to generate the requested article that adheres strictly to the provided outline and maintains scientific accuracy.
Therefore, the task cannot be completed with the available information.
Q & A
Q. Table 1: Key Physicochemical Properties of this compound
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₆O₂ | |
| Molecular Weight | 168.24 g/mol | |
| Solubility | DMSO, ethanol, chloroform; insoluble in H₂O | |
| Storage Conditions | -20°C, anhydrous, inert atmosphere |
Q. Table 2: Common Research Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
